molecular formula C8H6F2N2O B1457548 3-(2,2-Difluoroethoxy)isonicotinonitrile CAS No. 1545975-09-4

3-(2,2-Difluoroethoxy)isonicotinonitrile

Cat. No. B1457548
CAS RN: 1545975-09-4
M. Wt: 184.14 g/mol
InChI Key: SXJYHUISGIWGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethoxy)isonicotinonitrile (DFEIN) is a fluorinated derivative of isonicotinonitrile (INN) that has been used in a variety of scientific research applications. DFEIN is an important compound due to its unique properties and its ability to be used in a variety of different experiments, including those involving biochemical and physiological effects. We will also provide a list of potential future directions for DFEIN research.

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF)

This compound has been used in the design and synthesis of a new blue thermally activated delayed fluorescence emitter . Organic light-emitting diodes (OLEDs) that employed this emitter exhibited bright blue electroluminescence (EL) emission with a maximum EL quantum efficiency of 12.8% . This application is particularly significant in display and lighting technologies .

Organic Light-Emitting Diodes (OLEDs)

The compound plays a crucial role in the development of OLEDs . OLEDs featuring TADF can utilize both 25% singlet and 75% triplet excitons for electroluminescence (EL) through efficient up-conversion from non-radiative triplet (T1) to radiative singlet (S1) excited states . This allows the internal quantum efficiencies (ηint) to reach nearly 100% without the use of precious metals .

Donor-Acceptor (D-A) Electronic Systems

The compound has been used in the design of donor-acceptor (D-A) electronic systems possessing intramolecular charge-transfer (CT) characteristics . These systems offer a small spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for inducing TADF characteristics in purely organic luminophores .

Construction of 2-Difluoro-2,3-Dihydrofurans

The compound has been used in the construction of 2-difluoro-2,3-dihydrofurans . This process features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials .

Conversion into α-Amino Acids

The compound can be readily converted into α-amino acids under a reducing atmosphere . This opens up new avenues for the research and development of amino acid drugs .

Synthesis of 2-Fluorofurans

The compound can also be used in the synthesis of 2-fluorofurans through fluorine elimination in the presence of magnesium powder and TBSCl . This is a novel and undeveloped strategy for the construction of 2-fluorofuran derivatives .

properties

IUPAC Name

3-(2,2-difluoroethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYHUISGIWGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Difluoroethoxy)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
3-(2,2-Difluoroethoxy)isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
3-(2,2-Difluoroethoxy)isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
3-(2,2-Difluoroethoxy)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
3-(2,2-Difluoroethoxy)isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
3-(2,2-Difluoroethoxy)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.